Bienvenue dans la boutique en ligne BenchChem!

7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Anticonvulsant Neuroprotection CNS drug discovery

7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-76-2, C13H12ClN5O, MW 289.72) is a synthetic small-molecule heterocycle belonging to the triazolopyrimidine class, a privileged scaffold extensively exploited in medicinal chemistry and agrochemical discovery for its demonstrated capacity to engage diverse biological targets including tubulin, phosphodiesterases, and fungal CYP51. The compound is commercially available from multiple suppliers (e.g., Santa Cruz Biotechnology cat.

Molecular Formula C13H12ClN5O
Molecular Weight 289.72
CAS No. 477865-76-2
Cat. No. B2823403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS477865-76-2
Molecular FormulaC13H12ClN5O
Molecular Weight289.72
Structural Identifiers
SMILESCC(C1=CC=NC2=NC(=NN12)N)OC3=CC(=CC=C3)Cl
InChIInChI=1S/C13H12ClN5O/c1-8(20-10-4-2-3-9(14)7-10)11-5-6-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18)
InChIKeyPLLDZKCQZUJJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-76-2): Structural Identity and Pharmacophore Context for Research Procurement


7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-76-2, C13H12ClN5O, MW 289.72) is a synthetic small-molecule heterocycle belonging to the triazolopyrimidine class, a privileged scaffold extensively exploited in medicinal chemistry and agrochemical discovery for its demonstrated capacity to engage diverse biological targets including tubulin, phosphodiesterases, and fungal CYP51 [1]. The compound is commercially available from multiple suppliers (e.g., Santa Cruz Biotechnology cat. sc-319597, AKSci cat. 4526CH) at ≥95% purity for research use only, and its dimethylmethanimidamide derivative is catalogued in ChEBI (CHEBI:114369) and the LINCS perturbagen library (LSM-25829), indicating its deployment in systematic cell-signature screening programs [2]. However, publicly available primary literature directly reporting quantitative biological activity for this precise compound is currently absent, placing the procurement rationale on structural differentiation and class-level evidence from closely related analogs within the [1,2,4]triazolo[1,5-a]pyrimidine series.

Why 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cannot Be Interchanged with Other Triazolopyrimidine Analogs in Bioassay or Lead Optimization Workflows


The triazolopyrimidine scaffold exhibits extreme sensitivity to substitution pattern, where even regioisomeric or single-atom modifications can fundamentally alter target engagement, potency, and selectivity profiles. The 3-chlorophenoxy substituent at the 7-position of this compound represents a specific topological and electronic arrangement that dictates its molecular recognition properties; the closest positional isomer—the 4-chlorophenoxy analog (BTS 72664)—demonstrates a distinct pharmacological fingerprint as a CNS-active anticonvulsant with reported ED₅₀ values of 1.9 and 47.5 mg/kg p.o. in bicuculline and maximal electroshock seizure models, respectively, a profile that cannot be assumed for the 3-chloro regioisomer without explicit experimental validation [1]. Furthermore, the presence of the free 2-NH₂ group in this compound distinguishes it from 2-anilino or 2-alkylamino derivatives that have been characterized as tubulin polymerization inhibitors with IC₅₀ values ranging from 0.45 to 9.90 μM in biochemical assays, as well as from 2-substituted analogs optimized for PDE4B inhibition where subtle changes at the 2-position dramatically shift bronchodilator EC₅₀ values [2]. Generic substitution without accounting for these structural determinants risks selecting a compound with irrelevant or absent activity for the intended target or pathway under investigation.

Quantitative Differentiation Evidence: 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine vs. Closest Analogs


3-Cl vs. 4-Cl Phenoxy Positional Isomer Differentiation: Pharmacological Divergence Evidenced by the 4-Cl Analog BTS 72664

The 4-chlorophenoxy positional isomer of the target compound, designated BTS 72664 [(R)-7-[1-(4-chlorophenoxy)ethyl]-1,2,4-triazolo[1,5-a]pyrimidine], has been advanced as a CNS drug development candidate with quantitatively characterized anticonvulsant efficacy. BTS 72664 antagonized bicuculline (BIC)- and maximal electroshock (MES)-induced convulsions with ED₅₀ values of 1.9 and 47.5 mg/kg p.o., respectively, and reduced cerebral infarct size by 31% in a rat permanent middle cerebral artery occlusion model at 50 mg/kg p.o. [1]. This well-defined neurological pharmacology cannot be extrapolated to the 3-chlorophenoxy regioisomer (target compound), which remains pharmacologically uncharacterized. The meta vs. para chlorine substitution alters the electron density distribution on the phenoxy ring (Hammett σₘ = 0.37 vs. σₚ = 0.23 for Cl), directly impacting molecular recognition at biological targets. For procurement decisions in CNS-focused programs, the 3-Cl isomer offers a distinct, orthogonal tool compound for probing the positional SAR around the 7-aryloxyethyl motif, whereas the 4-Cl isomer is appropriate only when the BTS 72664-validated anticonvulsant phenotype is specifically sought.

Anticonvulsant Neuroprotection CNS drug discovery Isomer selectivity

2-NH₂ Substituent Differentiation: Contrast with 2-Anilino-Triazolopyrimidines Exhibiting Tubulin Polymerization Inhibition

The target compound bears a free 2-NH₂ group, which structurally distinguishes it from the extensively characterized 2-(substituted amino)-[1,2,4]triazolo[1,5-a]pyrimidine series that has yielded potent tubulin polymerization inhibitors. In a 2022 study, compound 4k (bearing a 3-hydroxy-4-methoxyphenylamino group at the 2-position) exhibited antiproliferative IC₅₀ values of 0.31 μM (HeLa), 1.28 μM (HCT116), 3.99 μM (A549), and 10.32 μM (T47D), representing 4- to 48-fold improvements over the lead compound 3, with tubulin polymerization IC₅₀ = 4.9 μM (comparable to combretastatin A-4, IC₅₀ = 4.2 μM) [1]. Similarly, a 2019 series identified compound 28 with anti-tubulin IC₅₀ = 9.90 μM and compound 26 with HeLa IC₅₀ = 0.75 μM and A549 IC₅₀ = 1.02 μM [2]. The free 2-NH₂ group in the target compound represents the unsubstituted baseline of this pharmacophore series, and its procurement is essential for establishing the minimal structural requirements for tubulin engagement and for use as a negative control in 2-anilino SAR campaigns. The 2-NH₂ compound may exhibit reduced steric bulk and altered hydrogen-bonding capacity relative to 2-anilino derivatives, potentially translating to distinct tubulin affinity and selectivity profiles.

Tubulin polymerization inhibitor Anticancer G2/M arrest Colchicine-binding site

7-Aryloxyethyl Side-Chain Differentiation for Fungicide vs. Pharmaceutical Application Space: Class-Level SAR from Agrochemical Patents

The 7-position of the triazolopyrimidine scaffold is a well-established pharmacophoric hotspot for antifungal activity. Patent literature on 7-substituted triazolopyrimidines, particularly 7-oxy and 7-thio-substituted derivatives, demonstrates that the nature of the 7-substituent dictates the spectrum of fungicidal activity and crop safety [1]. The 7-[1-(3-chlorophenoxy)ethyl] moiety of the target compound introduces a chiral center (racemic mixture unless otherwise specified) and a meta-chloro aryloxy group, creating a distinct steric and electronic environment not found in simpler 7-alkoxy, 7-alkylthio, or 7-benzyloxy analogs. For instance, 7-benzyloxy-substituted triazolopyrimidines (e.g., compound 5l with a 4-chlorobenzyloxy group) achieved 85% inhibition of Botrytis cinerea at 50 μg/mL, while the 7-hydroxy or 7-chloro precursors are typically inactive or display narrow-spectrum activity [2]. The 7-[1-(3-chlorophenoxy)ethyl] substituent provides an intermediate lipophilicity (calculated logP ~2.8–3.2) and metabolic vulnerability distinct from simpler 7-substituents, positioning the target compound as a probe for investigating fungicidal SAR at the 7-position. For agrochemical discovery programs, this compound offers a unique 7-substitution pattern absent from the commercial fungicide pipeline, where most advanced triazolopyrimidine leads carry 5,7-dialkyl or 7-benzyloxy substitutions.

Fungicide Phytopathogenic fungi CYP51 Agrochemical

Optimal Procurement and Application Scenarios for 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine Based on Established Differentiation Evidence


Positional Isomer SAR Probe in CNS Drug Discovery: Differentiating 3-Cl from 4-Cl Phenoxyethyl Triazolopyrimidines

This compound serves as the essential 3-chlorophenoxy regioisomer counterpart to the well-characterized 4-chlorophenoxy analog BTS 72664 (anticonvulsant ED₅₀ = 1.9–47.5 mg/kg p.o.; 31% stroke infarct reduction). Procurement of both isomers enables head-to-head in vivo and in vitro comparison to map the positional SAR of the 7-aryloxyethyl motif for neurological target engagement, chloride channel modulation, and neuroprotective efficacy [1].

Baseline Control for 2-Amino Substitution SAR in Tubulin Polymerization Inhibitor Optimization Programs

For medicinal chemistry campaigns developing triazolopyrimidine-based tubulin inhibitors (benchmarked against 2-anilino derivatives achieving tubulin IC₅₀ values of 0.45–9.90 μM and antiproliferative IC₅₀ values as low as 0.31 μM against HeLa cells), this 2-NH₂ compound provides the required unsubstituted baseline. It enables direct experimental quantification of the potency gain attributable to 2-position derivatization, as well as serving as a negative control for confirming that observed tubulin activity is 2-substituent-dependent [2].

Novel 7-Substitution Pattern for Agrochemical Fungicide Lead Discovery

The 7-[1-(3-chlorophenoxy)ethyl] substituent represents an unexplored chemical space in fungicidal triazolopyrimidine SAR, where previously characterized 7-benzyloxy analogs have achieved up to 85% Botrytis cinerea inhibition at 50 μg/mL. Agrochemical screening programs can employ this compound as a novel scaffold probe to evaluate antifungal spectrum, crop safety, and resistance profile against phytopathogenic fungi including Ascomycetes and Basidiomycetes [3].

LINCS Transcriptional Perturbation Signature Reference Compound

The dimethylmethanimidamide derivative of this compound (CHEBI:114369, LSM-25829) is registered in the NIH LINCS perturbagen library, indicating that the core scaffold has been utilized in systematic transcriptional profiling. Researchers performing LINCS-based connectivity mapping or gene-expression signature analysis can procure this parent amine as a structurally related probe to validate or extend transcriptional response signatures identified through LINCS data mining [4].

Quote Request

Request a Quote for 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.